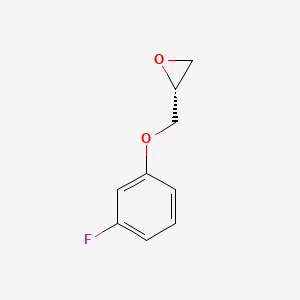
(R)-2-((3-Fluorophenoxy)methyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((3-Fluorophenoxy)methyl)oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a fluorophenoxy group attached to the oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3-Fluorophenoxy)methyl)oxirane typically involves the reaction of ®-glycidol with 3-fluorophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the nucleophilic substitution of the hydroxyl group of ®-glycidol by the fluorophenoxy group, resulting in the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of ®-2-((3-Fluorophenoxy)methyl)oxirane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
®-2-((3-Fluorophenoxy)methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorophenoxy group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of diols or epoxides.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
科学的研究の応用
®-2-((3-Fluorophenoxy)methyl)oxirane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-((3-Fluorophenoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(S)-2-((3-Fluorophenoxy)methyl)oxirane: The enantiomer of ®-2-((3-Fluorophenoxy)methyl)oxirane, with similar chemical properties but different biological activities.
2-((3-Chlorophenoxy)methyl)oxirane: A similar compound with a chlorine atom instead of a fluorine atom, which can result in different reactivity and biological effects.
2-((3-Bromophenoxy)methyl)oxirane: A similar compound with a bromine atom instead of a fluorine atom, which can also result in different reactivity and biological effects.
Uniqueness
®-2-((3-Fluorophenoxy)methyl)oxirane is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can affect the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H9FO2 |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
(2R)-2-[(3-fluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H9FO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1 |
InChIキー |
SESYYUSVZQAGGO-VIFPVBQESA-N |
異性体SMILES |
C1[C@@H](O1)COC2=CC(=CC=C2)F |
正規SMILES |
C1C(O1)COC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


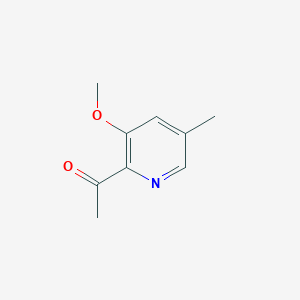

![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
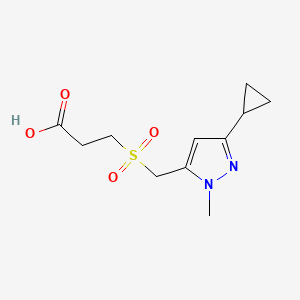
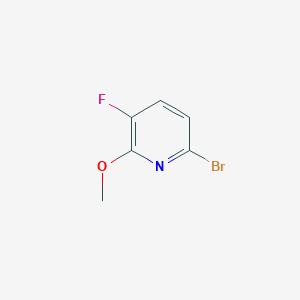

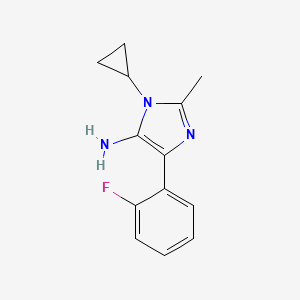
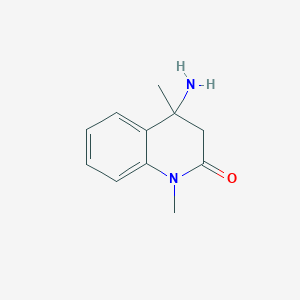
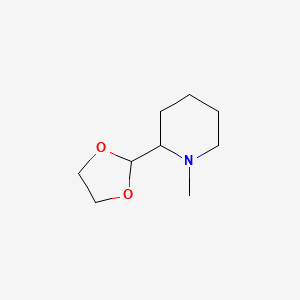
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)




